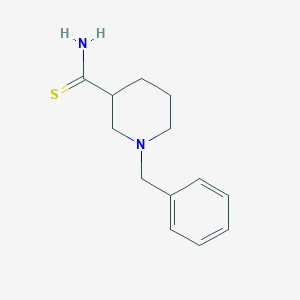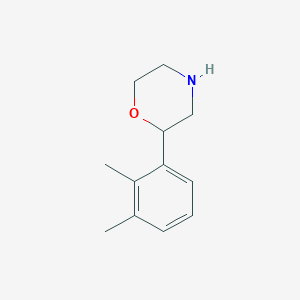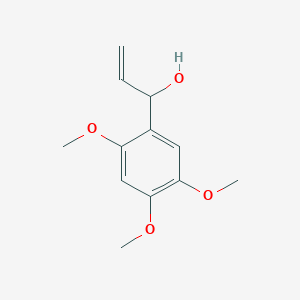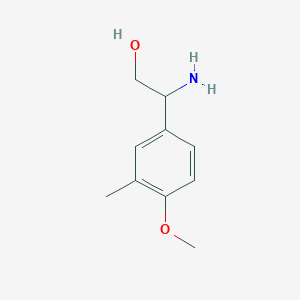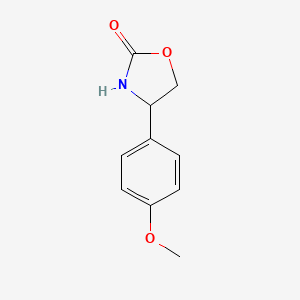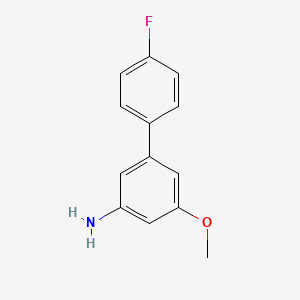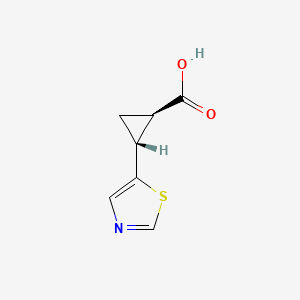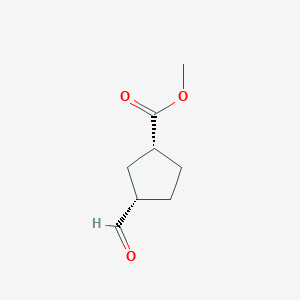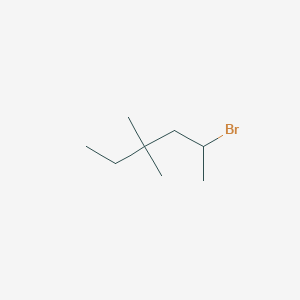
2-Bromo-4,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,4-dimethylhexane is an organic compound with the molecular formula C8H17Br. It belongs to the class of alkyl halides, which are characterized by the presence of a halogen atom (in this case, bromine) attached to an alkyl group. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,4-dimethylhexane can be synthesized through the bromination of 4,4-dimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4-dimethylhexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms) where the bromine atom is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used to promote elimination reactions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using KCN would yield 4,4-dimethylhexanenitrile.
Elimination: The major product is typically 4,4-dimethylhexene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4,4-dimethylhexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of pharmaceutical compounds due to its reactivity.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a model compound in studies of halogenated organic compounds and their biological interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4-dimethylhexane
- 2-Iodo-4,4-dimethylhexane
- 4-Bromo-2,4-dimethylhexane
Uniqueness
2-Bromo-4,4-dimethylhexane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
2-bromo-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-5-8(3,4)6-7(2)9/h7H,5-6H2,1-4H3 |
InChI Key |
YVJPSFVBWCCFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


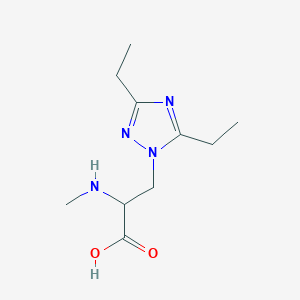
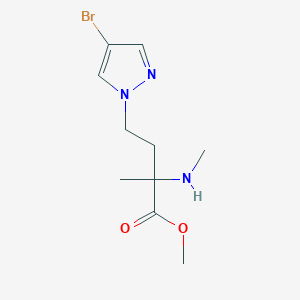
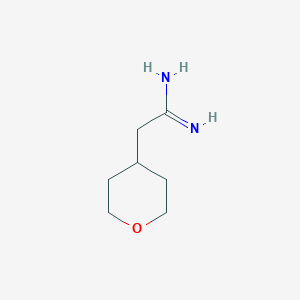
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
